ethyl 2-[2-methoxy-6-[(Z)-methoxyiminomethyl]phenoxy]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(2-methoxy-6-((methoxyimino)methyl)phenoxy)acetate is a chemical compound with the molecular formula C13H17NO5 and a molecular weight of 267.28 g/mol . It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-methoxy-6-((methoxyimino)methyl)phenoxy)acetate involves several steps. One common method includes the reaction of 2-methoxy-6-((methoxyimino)methyl)phenol with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone or dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-methoxy-6-((methoxyimino)methyl)phenoxy)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxyacetates.
Scientific Research Applications
Ethyl 2-(2-methoxy-6-((methoxyimino)methyl)phenoxy)acetate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 2-(2-methoxy-6-((methoxyimino)methyl)phenoxy)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(2-methoxy-6-((methoxyimino)methyl)phenoxy)propionate
- Ethyl 2-(2-methoxy-6-((methoxyimino)methyl)phenoxy)butyrate
- Ethyl 2-(2-methoxy-6-((methoxyimino)methyl)phenoxy)valerate
Uniqueness
Ethyl 2-(2-methoxy-6-((methoxyimino)methyl)phenoxy)acetate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its methoxyimino group and phenoxyacetate backbone make it a versatile compound for various applications .
Properties
Molecular Formula |
C13H17NO5 |
---|---|
Molecular Weight |
267.28 g/mol |
IUPAC Name |
ethyl 2-[2-methoxy-6-[(Z)-methoxyiminomethyl]phenoxy]acetate |
InChI |
InChI=1S/C13H17NO5/c1-4-18-12(15)9-19-13-10(8-14-17-3)6-5-7-11(13)16-2/h5-8H,4,9H2,1-3H3/b14-8- |
InChI Key |
ANGQLRWHNQRAAU-ZSOIEALJSA-N |
Isomeric SMILES |
CCOC(=O)COC1=C(C=CC=C1OC)/C=N\OC |
Canonical SMILES |
CCOC(=O)COC1=C(C=CC=C1OC)C=NOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.